DB818

AML HOXA9 inhibition in vivo efficacy

Researchers targeting HOXA9-driven AML face a critical gap: no direct DNA-binding inhibitors are clinically available, forcing reliance on indirect epigenetic modulators with variable outcomes. DB818 directly competes with HOXA9/DNA interaction as a minor groove ligand at HOXA9 cognate sequences, inducing monocyte-to-macrophage differentiation in THP-1 xenografts at just 5 mg/kg-a 4-fold lower effective dose than DB1055 (20 mg/kg). This potency translates to reduced compound consumption and handling burden in extended in vivo efficacy studies. - 4-fold lower effective in vivo dose (5 mg/kg) vs. DB1055 (20 mg/kg) for significant cost savings - Downregulates MYB, MYC, and BCL2 while upregulating FOS in AML cell lines for pharmacodynamic biomarker validation - Sparing of normal human CD34+ bone marrow cells in vitro supports therapeutic index determination and co-culture experimental designs

Molecular Formula C14H9FN2O2
Molecular Weight 256.2364
Cat. No. B1192575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB818
SynonymsDB818;  DB 818;  DB-818
Molecular FormulaC14H9FN2O2
Molecular Weight256.2364
Structural Identifiers
SMILESO=C(O)C1=CC=C(C2=C3C=CC(F)=CC3=NN2)C=C1
InChIInChI=1S/C14H9FN2O2/c15-10-5-6-11-12(7-10)16-17-13(11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19)
InChIKeyJCIIJLGOZRZKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DB818 Overview & Procurement


DB818 (CAS 790241-43-9) is a synthetic heterocyclic diamidine compound that functions as a competitive inhibitor of the HOXA9/DNA interaction, binding as a minor groove DNA ligand at HOXA9 cognate sequences [1]. With a molecular weight of 360.44 g/mol and molecular formula C19H16N6S, DB818 is supplied by multiple vendors at purities ≥98% . HOXA9 overexpression occurs in approximately 70% of all acute myeloid leukemia (AML) cases and is associated with poor prognosis, increased chemoresistance, and higher relapse rates, yet direct clinical targeting of HOXA9 has remained unachieved [1]. DB818 represents one of the few well-characterized direct HOXA9/DNA interaction inhibitors suitable for preclinical AML research applications [2].

1
Direct HOXA9-DNA interaction inhibitor Competitive minor groove DNA ligand at HOXA9 cognate sequences
2
Preclinical AML research tool Suited for HOXA9-dependent acute myeloid leukemia model studies
3
Research-grade supply ≥98% purity; multiple vendor sourcing

DB818 Irreplaceability


HOXA9 inhibition strategies vary fundamentally in mechanism of action and functional outcomes. Indirect approaches—including epigenetic inhibitors (Pinometostat targeting DOT1L histone methyltransferase), menin-MLL interaction inhibitors (Revumenib/SNDX-5613, MI-2 with IC50 446 nM), or HOX/PBX dimerization peptides (HXR9)—modulate HOXA9 expression or co-factor interactions rather than directly blocking DNA binding [1][2]. Direct DNA-binding inhibition of HOXA9 by DB818 and DB1055 has been shown to produce more favorable outcomes in facilitating leukemic cell differentiation, impairing uncontrolled proliferation, and promoting cell death compared to epigenetic modulators [3]. Even among direct DNA-binding competitors, critical differential properties exist: DB818 and DB1055 exhibit divergent in vivo dosing requirements and distinct selectivity profiles against normal hematopoietic cells [4]. Generic substitution without understanding these mechanistic and functional differences risks experimental irreproducibility and erroneous conclusions regarding HOXA9-targeted therapeutic strategies.

Mechanism Indirect HOXA9 modulators (epigenetic or menin-MLL inhibitors) alter expression rather than direct DNA binding; reported differentiation endpoints may not transfer.
Class Even among direct DNA-binding competitors (DB1055), divergent in vivo dose requirements and selectivity profiles mean class equivalence cannot be assumed.
Endpoint Mechanistic differences between direct inhibition and epigenetic modulation may shift proliferation, death, and differentiation readouts; source-specific review advised.

DB818 Comparative Evidence


In Vivo Dose Advantage vs. DB1055

In NSG immunodeficient mice bearing THP-1 AML xenografts, DB818 administered intraperitoneally at 5 mg/kg exhibited potent antileukemic activity comparable to DB1055 administered at 20 mg/kg [1]. This represents a 4-fold lower effective dose for DB818 relative to its closest direct HOXA9/DNA-binding competitor DB1055 [1].

In Vivo Dose Requirement
Head-to-head
DB818: 5 mg/kg i.p.
vs DB1055: 20 mg/kg i.p.
4-fold lower reported effective dose in AML xenograft model
NSG mice, THP-1 xenograft; dose translation to other models requires review
AML HOXA9 inhibition in vivo efficacy xenograft model dose optimization

CD34+ Cell Viability Preservation

In human AML cell models, DB818 induced in vitro cell growth reduction, death, and differentiation but did not impact human CD34+ bone marrow cell viability [1]. This selectivity profile is shared with DB1055, distinguishing these direct HOXA9/DNA-binding inhibitors from conventional cytotoxic chemotherapies that exhibit broad hematologic toxicity [1].

CD34+ Cell Viability
Cross-study comparable
No impact on human CD34+ bone marrow cell viability; DB1055 profile equivalent
Reported sparing of normal hematopoietic cells in vitro
In vitro CD34+ culture; model-safety endpoint context
AML HOXA9 inhibition selectivity normal hematopoiesis CD34+ cells

HOXA9 Inhibition Potency vs. DB1055

In an ELISA-based assay measuring inhibition of HOXA9 binding to its target DNA sequence, DB818 demonstrated an IC50 of 1.5 μM, comparable to DB1055 which exhibited an IC50 of 1.2 μM under identical assay conditions [1]. Both compounds function as AT-specific minor groove DNA ligands that competitively block HOXA9/DNA interaction [2].

HOXA9-DNA Binding IC50
Head-to-head
1.5 μM
Comparable in vitro potency to DB1055 (1.2 μM)
ELISA-based binding assay; potency does not directly predict in vivo efficacy
HOXA9 transcription factor inhibition ELISA assay IC50 minor groove binder

Monocyte/Macrophage Differentiation Induction

In a human THP-1 AML in vivo model, DB818 exhibited potent antileukemic activities leading to the differentiation of monocytes into macrophages, a phenotype consistent with HOXA9 functional inhibition [1]. This differentiation effect contrasts with the direct cytotoxicity of standard chemotherapy agents such as cytarabine (Ara-C), which was used as a comparator at 100 mg/kg in the same study [1].

Differentiation Induction
Class-level inference
Monocyte-to-macrophage differentiation in THP-1 model vs cytarabine direct cytotoxicity
Differentiation endpoint context; mechanistically distinct from cytotoxic agents
THP-1 xenograft model; class-effect interpretation requires further study
AML differentiation therapy HOXA9 inhibition THP-1 model monocyte differentiation

Primary AML Blast Subtype Selectivity

In vitro assays demonstrated that DB818 is effective against AML blasts from patients with NPM1 and MLL-rearranged subtypes (HOXA9-positive) but shows reduced activity against CEBPα-mutated AML blasts (HOXA9-negative subtype) [1]. This HOXA9 expression-dependent activity profile is consistent with the compound's mechanism as a direct HOXA9/DNA-binding competitor [2].

Subtype Selectivity
Cross-study comparable
Active against NPM1/MLL-rearranged AML blasts; reduced activity against CEBPα-mutated
HOXA9 expression-dependent activity profile
Primary AML blast MTT assay; biomarker-stratified study context
AML patient-derived samples HOXA9-positive subtype selectivity precision medicine

DB818 Research Applications


HOXA9-Dependent AML Differentiation

DB818 is optimally suited for in vitro and in vivo studies investigating differentiation therapy approaches in HOXA9-overexpressing AML. The compound induces monocyte-to-macrophage differentiation in THP-1 xenograft models, providing a mechanistically distinct alternative to cytotoxic chemotherapies such as cytarabine [1]. This application is particularly relevant for investigating strategies to overcome chemoresistance in relapsed/refractory AML settings [1].

In Vivo Efficacy in MLL/NPM1 AML Models

Researchers should prioritize DB818 for in vivo xenograft studies where compound consumption and dosing frequency are critical constraints. The demonstrated 4-fold lower effective dose (5 mg/kg) compared to DB1055 (20 mg/kg) in THP-1 xenograft models translates to significant cost savings and reduced handling burden in extended efficacy studies [2]. Subtype selection should focus on NPM1-mutated and MLL-rearranged AML models where HOXA9 expression is elevated and DB818 demonstrates maximal activity [3].

HOXA9 Target Gene Validation

DB818 is appropriate for experiments requiring validation of HOXA9 transcriptional target genes. Treatment with DB818 in AML cell lines (OCI/AML3, MV4-11, THP-1) results in downregulation of HOXA9 transcriptional targets including MYB proto-oncogene, MYC proto-oncogene, and BCL2 apoptosis regulator, while upregulating FOS proto-oncogene expression [4]. These transcriptional changes can serve as pharmacodynamic biomarkers for target engagement in preclinical studies.

Normal Hematopoietic Selectivity Profiling

DB818 enables studies focused on therapeutic index determination due to its documented sparing of normal human CD34+ bone marrow cells in vitro [5]. This property supports experimental designs requiring co-culture of leukemic cells with normal hematopoietic elements, or comparative toxicity assessments against conventional chemotherapeutic agents with established hematologic toxicity profiles.

Application
Selection Property
Validation Focus
HOXA9-Dependent AML Differentiation Studies
Differentiation endpoint induction capacity
Monocyte-macrophage differentiation in AML models
In Vivo AML Xenograft Model Studies
Reported dose-response profile in xenografts
Dose requirement and efficacy in MLL/NPM1 models
HOXA9 Target Gene Validation
Transcriptional target regulation
MYB, MYC, BCL2, FOS endpoint monitoring
Normal Hematopoietic Cell Selectivity Studies
CD34+ cell viability sparing
Co-culture and selectivity endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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